2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
CAS No.: 1040676-38-7
Cat. No.: VC11942251
Molecular Formula: C21H21N3O5S2
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040676-38-7 |
|---|---|
| Molecular Formula | C21H21N3O5S2 |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H21N3O5S2/c1-13-7-8-17(14(2)9-13)31(27,28)18-11-22-21(24-20(18)26)30-12-19(25)23-15-5-4-6-16(10-15)29-3/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | WOAOLKCFNMLZHN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC)C |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC)C |
Introduction
The compound 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that integrates multiple functional groups, making it a subject of interest in medicinal chemistry and drug development. This compound can be classified under the category of sulfonamide derivatives and pyrimidine analogs, which are known for their diverse biological activities.
Chemical Reactions
This compound can participate in various chemical reactions due to its functional groups, such as nucleophilic substitution and addition reactions. These reactions are significant for modifying the compound's properties and enhancing its biological activity.
Synthesis
The synthesis of 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions that incorporate sulfonyl and pyrimidine functionalities. The process may require careful monitoring of reaction conditions to prevent by-products and ensure high purity of the final product. Techniques such as chromatography are often utilized for purification.
Potential Applications
Given its structural similarity to compounds with known biological activities, 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide could have applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or cellular processes.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume